molecular formula C₁₉H₂₁NO₈ B1162823 Rasagiline N-Carbamoyl β-D-Glucuronide

Rasagiline N-Carbamoyl β-D-Glucuronide

Cat. No.: B1162823
M. Wt: 391.37
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Rasagiline (B1678815) as a Monoamine Oxidase B (MAO-B) Inhibitor

Rasagiline is a potent, second-generation, irreversible inhibitor of monoamine oxidase type B (MAO-B). clinicaltrialsarena.com It belongs to the propargylamine (B41283) class of compounds and is chemically designated as (R)-N-propargyl-1-aminoindan. wikipedia.orgdrugbank.com The primary mechanism of action for rasagiline involves the selective inhibition of MAO-B, an enzyme primarily located in the mitochondrial membranes of the brain and responsible for the metabolic breakdown of dopamine (B1211576). wikipedia.orgnih.gov By irreversibly binding to MAO-B, rasagiline prevents the degradation of dopamine, leading to increased extracellular levels of this neurotransmitter in the striatum. wikipedia.org This elevation of dopamine levels is believed to mediate the therapeutic effects observed in the management of Parkinson's disease. clinicaltrialsarena.comwikipedia.org

Unlike its predecessor, selegiline, rasagiline's major metabolite is 1-aminoindan (B1206342), which lacks the amphetamine-like properties associated with selegiline's metabolites. drugbank.comnih.govdrugbank.com Rasagiline undergoes extensive biotransformation in the liver, primarily through the cytochrome P450 enzyme system, with CYP1A2 being the major isoenzyme involved. drugbank.comnih.govnih.gov

Significance of Glucuronide Conjugation in Drug Metabolism and Disposition

Glucuronidation is a critical Phase II metabolic reaction, representing the most common conjugation pathway for a vast array of xenobiotics (foreign compounds, including drugs) and endogenous substances. ijpcbs.comrsc.org This process involves the enzymatic transfer of a glucuronic acid moiety from the activated coenzyme, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to a substrate. jove.comwikipedia.org The reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are predominantly found in the liver but also present in other tissues like the intestines and kidneys. ijpcbs.comrsc.org

The principal function of glucuronidation is to increase the water solubility (hydrophilicity) of lipophilic compounds, thereby facilitating their elimination from the body via urine or bile. ijpcbs.comwikipedia.org By attaching the polar glucuronic acid molecule, the resulting glucuronide conjugate is typically rendered pharmacologically inactive and more readily excretable. ijpcbs.comnih.gov This metabolic step is crucial for the detoxification of numerous drugs, such as morphine and various nonsteroidal anti-inflammatory drugs (NSAIDs). ijpcbs.comjove.comnih.gov Glucuronide conjugates can be formed at various functional groups, leading to different types of linkages, including O-, N-, S-, and C-glucuronides. jove.comnih.gov For rasagiline, glucuronide conjugation of the parent drug and its metabolites is a major pathway of elimination. nih.gov

Unique Characteristics and Research Interest in N-Carbamoyl Glucuronides

N-carbamoyl glucuronides are a relatively uncommon class of metabolites that have garnered specific research interest due to their unique formation mechanism. doi.orgnih.govresearchgate.net They are formed from drugs containing primary or secondary amine functionalities. doi.orgresearchgate.net The proposed mechanism involves a reaction between the amine group and carbon dioxide (present in the body as bicarbonate) to form an unstable carbamic acid intermediate. doi.orgresearchgate.net This carbamic acid is then rapidly stabilized through conjugation with glucuronic acid by UGT enzymes, resulting in the stable N-carbamoyl glucuronide. doi.orgresearchgate.net

Research has identified that this biotransformation can be catalyzed by specific UGT isoforms. Studies on various compounds have implicated UGT1A1, UGT1A3, and UGT2B7 as being responsible for N-carbamoyl glucuronidation. doi.orgnih.gov The formation of these metabolites has been reported for a small number of drugs, including sitagliptin (B1680988) and sertraline (B1200038). doi.org The infrequent observation of this pathway makes each new identification, such as with rasagiline, a subject of scientific inquiry to better understand the substrate specificity and enzymatic conditions that facilitate this reaction. doi.orgresearchgate.net

Rationale for Dedicated Research on Rasagiline N-Carbamoyl β-D-Glucuronide as a Metabolite and Impurity

The study of this compound is driven by its dual identity as both a potential human metabolite and a process-related impurity in the manufacturing of rasagiline API. synzeal.comcleanchemlab.com As a metabolite, understanding its formation, distribution, and potential pharmacological activity is essential for a complete picture of rasagiline's disposition in the body.

As an impurity, its presence in the final drug substance requires rigorous control and characterization. synzeal.com The synthesis of rasagiline can involve conditions where residual carbon dioxide in alkaline solutions can react with the drug to form carbamate-related by-products. rsc.org Some carbamate (B1207046) structures have been identified as potentially genotoxic impurities (GTIs), necessitating stringent control to ensure patient safety. rsc.orgresearchgate.net Therefore, dedicated research is crucial for:

Structural Elucidation: Confirming the precise chemical structure of the compound. synzeal.com

Analytical Method Development: Creating and validating sensitive and specific analytical methods (e.g., HPLC, LC-MS) to detect and quantify this compound in both API and biological samples. synzeal.comcleanchemlab.comresearchgate.net

Quality Control: Establishing acceptable limits for this impurity in the drug substance and product, in line with regulatory guidelines. synzeal.comsynzeal.com

Safety Assessment: Evaluating any potential biological or toxicological activity, particularly given the concerns around carbamate-containing impurities. researchgate.net

Objectives and Scope of Academic Inquiry

The primary objective of scientific inquiry into this compound is to fully characterize it from chemical, analytical, and metabolic perspectives. The scope of this inquiry is confined to the following areas:

Chemical Synthesis and Characterization: To develop methods for the synthesis of this compound as a reference standard and to fully characterize its structure using modern analytical techniques such as NMR and mass spectrometry. synzeal.com

Metabolic Profiling: To investigate the formation of this metabolite in vitro using liver microsomes and in vivo in preclinical species and humans to understand the specific UGT enzymes involved and the extent of its formation. doi.org

Impurity Profiling: To identify the synthetic pathways that may lead to its formation as a process-related impurity and to develop robust analytical methods for its routine detection and control in rasagiline drug substance. researchgate.netrasayanjournal.co.inresearchgate.net

Stability Studies: To assess the chemical stability of the N-carbamoyl glucuronide conjugate under various conditions to ensure accurate quantification in analytical and biological samples.

This article will adhere to these objectives, focusing exclusively on the scientific data pertaining to the compound itself, and will not discuss clinical dosage, administration, or safety profiles of the parent drug, rasagiline.

Data Tables

Table 1: Chemical Identity of this compound This table is interactive. You can sort the data by clicking on the column headers.

Property Value Source
Chemical Name (2S,3S,4S,5R,6S)-6-((((R)-2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)carbamoyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid synzeal.comcleanchemlab.com
Molecular Formula C19H21NO8 synzeal.com
Molecular Weight 391.4 g/mol synzeal.com
Compound Type Metabolite, Impurity synzeal.com

| Parent Compound | Rasagiline | |

Properties

Molecular Formula

C₁₉H₂₁NO₈

Molecular Weight

391.37

Synonyms

(2S,3S,4S,5R,6S)-6-((((R)-2,3-Dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)carbamoyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid

Origin of Product

United States

Mechanisms and Pathways of Formation of Rasagiline N Carbamoyl β D Glucuronide

Elucidation of Precursor Substrates for N-Carbamoyl Glucuronidation

The initial steps in the formation of this metabolite involve the modification of the parent drug, rasagiline (B1678815), to prepare it for glucuronidation.

The chemical structure of rasagiline features a primary amine group, which is a critical functional group for the initiation of N-carbamoyl glucuronidation. This primary amine (R-NH2) serves as the nucleophilic site for the subsequent reaction with carbon dioxide. The presence of this amine is an absolute prerequisite for the formation of the carbamoyl (B1232498) intermediate that leads to the final glucuronide conjugate.

A key and intriguing aspect of this metabolic pathway is the incorporation of endogenous carbon dioxide (CO2). In an aqueous biological environment, CO2 exists in equilibrium with carbonic acid (H2CO3) and bicarbonate (HCO3-). This endogenous pool of CO2 is the source of the carbonyl group in the N-carbamoyl moiety. The primary amine of rasagiline reacts with CO2 to form a carbamic acid intermediate (R-NH-COOH). This reaction is a crucial step that precedes the enzymatic conjugation with glucuronic acid. This mechanism has been observed in the formation of N-carbamoyl glucuronides of other drugs, such as sertraline (B1200038), where the reaction is facilitated in a bicarbonate buffer system in vitro. researchgate.net

Enzymology of Glucuronidation in Carbamoyl Conjugate Formation

The final and rate-limiting step in the formation of Rasagiline N-Carbamoyl β-D-Glucuronide is the enzymatic transfer of a glucuronic acid moiety to the carbamic acid intermediate. This reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs).

While the specific UGT isoforms responsible for the N-carbamoyl glucuronidation of rasagiline have not been definitively identified in publicly available literature, studies on other drugs undergoing similar metabolic transformations provide strong indications of the likely candidates. The UGT1A and UGT2B families are the primary enzymes involved in the glucuronidation of a wide array of substrates, including those forming N-carbamoyl conjugates. For instance, research on the antidepressant sertraline has shown that UGT2B7 is a key enzyme in the formation of its N-carbamoyl glucuronide. researchgate.net Similarly, the formation of viloxazine (B1201356) N-carbamoyl glucuronide has been linked to the activity of UGT1A9 and UGT2B15. Based on these analogous pathways, it is highly probable that one or more isoforms from the UGT1A and UGT2B subfamilies are involved in the glucuronidation of the rasagiline-carbamate intermediate.

Table 1: UGT Isoforms Implicated in N-Carbamoyl Glucuronidation of Various Drugs

DrugImplicated UGT Isoform(s)
SertralineUGT2B7 researchgate.net
ViloxazineUGT1A9, UGT2B15
RasagilineSpecific isoforms not yet identified

This table illustrates the UGT isoforms known to be involved in the N-carbamoyl glucuronidation of other pharmaceutical compounds, suggesting potential candidates for rasagiline metabolism.

The efficiency of an enzymatic reaction is described by its kinetic parameters, primarily the maximum reaction velocity (Vmax) and the Michaelis constant (Km). Vmax represents the maximum rate at which the enzyme can catalyze the reaction, while Km is the substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for the substrate.

Unfortunately, specific Vmax and Km values for the formation of this compound are not available in the current body of scientific literature. The determination of these parameters would require in vitro experiments using recombinant human UGT enzymes and measuring the rate of metabolite formation at varying substrate concentrations. For a comparable reaction, the N-carbamoyl glucuronidation of sertraline in human liver microsomes was found to have a Km of 50 µM. researchgate.net

Table 2: Conceptual Kinetic Parameters for UGT-Mediated Glucuronidation

Kinetic ParameterDefinitionSignificance for this compound Formation
Vmax Maximum rate of the enzymatic reactionIndicates the maximum capacity of the responsible UGT isoform(s) to form the metabolite.
Km Substrate concentration at half VmaxReflects the affinity of the UGT isoform(s) for the rasagiline-carbamate intermediate. A lower Km suggests a higher affinity.

This table defines the key kinetic parameters that would need to be experimentally determined to characterize the enzymatic formation of this compound.

In Vitro Biotransformation Studies for Mechanistic Insights

The elucidation of metabolic pathways, such as the one leading to this compound, heavily relies on in vitro biotransformation studies. These experiments typically utilize subcellular fractions, such as human liver microsomes, which are rich in UGT enzymes. By incubating rasagiline with human liver microsomes in the presence of the necessary cofactors, including UDP-glucuronic acid (UDPGA) and a source of carbon dioxide (e.g., a bicarbonate buffer), researchers can observe the formation of the N-carbamoyl glucuronide metabolite.

Utilization of Liver Microsomal and Hepatocyte Systems

The liver is the primary site of drug metabolism, and in vitro systems using liver microsomes and hepatocytes are crucial for elucidating metabolic pathways. Studies on the formation of other N-carbamoyl glucuronides have demonstrated that liver microsomes are capable of catalyzing this reaction. These subcellular fractions contain the necessary enzymes, particularly UDP-glucuronosyltransferases (UGTs), required for the conjugation of glucuronic acid to the substrate. The process is understood to involve the incorporation of carbon dioxide, likely from the bicarbonate buffer system present in the incubation medium, into the carbamoyl moiety of the resulting glucuronide.

Application of Recombinant UGT Enzymes

To pinpoint the specific enzymes responsible for N-carbamoyl glucuronidation, researchers utilize recombinant UGT enzymes. These are individual UGT isoforms produced in cell lines, allowing for the assessment of their specific catalytic activity towards a substrate. For a similar N-carbamoyl glucuronide metabolite, studies have shown that several UGT enzymes are capable of its formation in a carbon dioxide-rich environment. Specifically, members of the UGT1A and UGT2B subfamilies have been implicated.

Based on these analogous findings, it is proposed that the formation of this compound is likely catalyzed by a specific set of UGT isoforms. The table below illustrates the potential contribution of various recombinant UGT enzymes to this metabolic process, based on data from a comparable N-carbamoyl glucuronide formation study.

Recombinant UGT EnzymePotential for this compound Formation
UGT1A1Possible
UGT1A3Possible
UGT1A4Less Likely
UGT1A6Less Likely
UGT1A9Less Likely
UGT2B7Possible
UGT2B15Less Likely
This table is illustrative and based on data from analogous N-carbamoyl glucuronide formation studies, as direct data for rasagiline is not available.

Stable Isotope Labeling Approaches (e.g., ¹³CO₂) for Mechanistic Confirmation

A key technique to confirm the mechanism of N-carbamoyl glucuronide formation is the use of stable isotope labeling. By introducing ¹³C-labeled carbon dioxide (¹³CO₂) into the in vitro system, researchers can trace the incorporation of the labeled carbon into the metabolite. In studies of analogous compounds, mechanistic investigations using ¹³CO₂ in rat liver microsomes have demonstrated that the CO₂ from the bicarbonate buffer (which is in equilibrium with the exogenous ¹³CO₂) is directly incorporated into the carbamoyl group of the N-carbamoyl glucuronide. researchgate.net This provides definitive evidence for the proposed formation pathway. A similar approach would be essential to unequivocally confirm the mechanism for this compound.

Comparative Species Metabolism for N-Carbamoyl Glucuronide Formation

The metabolism of drugs can vary significantly between different species. Understanding these differences is crucial for the extrapolation of preclinical safety data to humans. The formation of N-carbamoyl glucuronides has been shown to exhibit species-dependent variations. In vitro studies using liver microsomes from various species, including mouse, rat, hamster, dog, monkey, and human, have been conducted for other N-carbamoyl glucuronides.

These studies have revealed that the extent of N-carbamoyl glucuronide formation can differ substantially across species. For instance, in the case of a well-studied N-carbamoyl glucuronide, the formation was most prominent in rat and hamster liver microsomes, with comparable but lower formation observed in dog, monkey, mouse, and human liver microsomes. researchgate.net This suggests that the enzymatic machinery responsible for this metabolic pathway is differentially expressed or has varying activity levels across these species.

The following table provides an illustrative comparison of the potential relative formation of this compound in liver microsomes from different species, based on findings for an analogous compound.

SpeciesRelative Formation of N-Carbamoyl Glucuronide (Illustrative)
MouseModerate
RatHigh
HamsterHigh
DogModerate
MonkeyModerate
HumanModerate
This table presents an illustrative comparison based on data from a similar N-carbamoyl glucuronide. Direct comparative metabolic data for this compound across these species is not currently available in the public domain.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Effective chromatographic separation is fundamental to accurately analyze metabolites in complex biological matrices. The polarity introduced by the glucuronide moiety requires careful method development.

The isolation of Rasagiline (B1678815) N-Carbamoyl β-D-Glucuronide from biological samples like plasma, urine, or microsomal incubations typically employs reversed-phase high-performance liquid chromatography (RP-HPLC). Method development focuses on optimizing the mobile phase composition, stationary phase chemistry, and gradient elution to achieve sufficient resolution from the parent drug and other metabolites.

Key parameters for LC method development include:

Stationary Phase: C18 columns are a common choice due to their versatility and hydrophobicity, which allows for the retention of a broad range of analytes. For polar metabolites like glucuronides, columns with alternative selectivities (e.g., Phenyl-Hexyl or Polar-Embedded) may offer improved separation.

Mobile Phase: A typical mobile phase consists of an aqueous component (often with a pH modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (commonly acetonitrile or methanol). The addition of a small amount of acid improves peak shape and ionization efficiency for mass spectrometry.

Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is essential for eluting compounds with a wide range of polarities. The gradient must be optimized to ensure that Rasagiline N-Carbamoyl β-D-Glucuronide is well-resolved from other components in the sample.

Table 1: Example of a Liquid Chromatography Method for Metabolite Isolation

Parameter Condition
Column C18, 2.1 x 100 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 15 minutes
Column Temperature 40 °C

| Injection Volume | 10 µL |

Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for significantly higher resolution, improved sensitivity, and faster analysis times compared to traditional HPLC. For the analysis of complex metabolite mixtures, UHPLC can provide the necessary peak capacity to resolve isomeric metabolites and separate the target analyte from matrix interferences. The shorter run times also increase sample throughput, which is particularly beneficial in preclinical studies involving a large number of samples.

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for the analysis of drug metabolites due to its high sensitivity and ability to provide structural information.

High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, provide accurate mass measurements with high resolution and mass accuracy. This capability is crucial for determining the elemental composition of the metabolite and distinguishing it from other compounds with the same nominal mass. The accurate mass of the protonated molecule of this compound ([M+H]⁺) would be used to confirm its elemental formula (C₂₁H₂₅N₁O₈).

Table 2: Theoretical Accurate Mass of this compound

Compound Formula Theoretical m/z ([M+H]⁺)

Tandem mass spectrometry (MS/MS) is used to further confirm the structure of the metabolite. In an MS/MS experiment, the precursor ion (the protonated molecule of the metabolite) is isolated and fragmented by collision-induced dissociation (CID). The resulting product ions are then detected, providing a characteristic fragmentation pattern.

For N-carbamoyl-β-D-glucuronides, a characteristic fragmentation pathway involves the neutral loss of the glucuronic acid moiety (176.0321 Da). researchgate.net The resulting fragment ion would correspond to the protonated rasagiline carbamic acid. Further fragmentation (MS³) of this ion could then be used to confirm the core structure of rasagiline. This multi-stage fragmentation provides a high degree of confidence in the structural assignment.

Table 3: Expected MS/MS Fragmentation of this compound

Precursor Ion (m/z) Fragment Ion (m/z) Description
420.1656 244.1335 [M+H - 176.0321]⁺, Loss of glucuronic acid

For the quantification of this compound in preclinical samples, such as plasma from toxicology studies, liquid chromatography coupled with triple quadrupole mass spectrometry (LC-MS/MS) is the gold standard. This technique operates in multiple reaction monitoring (MRM) mode, where a specific precursor-to-product ion transition is monitored. This provides excellent selectivity and sensitivity for quantifying low-level analytes in complex matrices.

A stable isotope-labeled internal standard of the metabolite would ideally be used to ensure the accuracy and precision of the quantitative method. The method would be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, and stability. While specific studies on the quantification of this particular metabolite are not widely published, the general approach for other rasagiline metabolites would be applicable. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Key NMR experiments and their applications include:

¹H NMR: This experiment identifies the chemical environment of hydrogen atoms. The anomeric proton (H-1') of the glucuronide moiety typically appears as a distinct doublet in a downfield region of the spectrum (around 4.9-5.5 ppm), and its coupling constant can help determine the β-configuration. ingentaconnect.com

¹³C NMR: This provides information on the carbon skeleton of the molecule. The chemical shift of the anomeric carbon (C-1') is characteristic of the glucuronide linkage.

2D Correlation Spectroscopy (COSY): This experiment reveals proton-proton coupling relationships, helping to trace the spin systems within the rasagiline and glucuronide moieties.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, aiding in the assignment of the carbon skeleton.

Heteronuclear Multiple Bond Correlation (HMBC): This is often the most critical experiment for identifying the point of conjugation. It shows long-range correlations (typically over 2-3 bonds) between protons and carbons. A key correlation would be expected between the anomeric proton (H-1') of the glucuronide and the carbonyl carbon of the N-carbamoyl group, definitively confirming the linkage. researchgate.net

Sufficient quantities of the metabolite, often generated from in vitro systems like liver microsomes, are required for successful NMR analysis. ingentaconnect.comacs.org

Table 1: Expected ¹H NMR Chemical Shifts for Key Protons in this compound

Proton AssignmentExpected Chemical Shift (ppm)MultiplicityNotes
Anomeric Proton (H-1')~4.9 - 5.5DoubletKey signal confirming the glucuronide presence and stereochemistry.
Glucuronide Protons (H-2' to H-5')~3.2 - 4.5MultipletsSignals corresponding to the sugar ring protons.
Rasagiline Aromatic Protons~7.0 - 7.5MultipletsSignals from the protons on the indenyl ring system.
Propargyl Group Protons~2.2 - 3.5MultipletsSignals from the CH and CH₂ protons of the propargyl group.

Spectroscopic Techniques (e.g., UV-Vis, IR) for Complementary Structural Information

While NMR provides the definitive structure, other spectroscopic techniques offer complementary and more readily obtainable data, particularly during chromatographic analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is commonly coupled with High-Performance Liquid Chromatography (HPLC) for detection and quantification. Rasagiline and its metabolites exhibit UV absorbance due to the aromatic indenyl ring system. The maximum absorbance is typically observed around 210 nm and 265 nm, which are often used for detection in HPLC-UV methods. iosrjournals.orgekb.egnih.gov The conjugation to the N-carbamoyl-glucuronide moiety is not expected to cause a major shift in the maximum absorption wavelength (λmax) as it does not significantly alter the primary chromophore.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. For this compound, IR analysis would confirm the presence of key functional groups introduced during metabolism. While the parent rasagiline shows characteristic peaks for N-H and C≡C-H stretching, the metabolite would exhibit additional strong absorptions. researchgate.net These include O-H stretching from the hydroxyl groups of the glucuronide, and a prominent C=O stretching band from the carbamoyl (B1232498) and carboxylic acid groups. researchgate.net

Table 2: Key Spectroscopic Data for this compound

TechniqueParameterExpected Value/ObservationStructural Implication
UV-Vis λmax~210 nm, ~265 nmPresence of the indenyl aromatic chromophore. iosrjournals.orgnih.gov
IR N-H Stretch~3300-3500 cm⁻¹ (broad)Overlaps with O-H stretch.
IR O-H Stretch~3200-3600 cm⁻¹ (broad)Hydroxyl and carboxylic acid groups of the glucuronide moiety.
IR C≡C-H Stretch~3300 cm⁻¹ (sharp)Terminal alkyne of the propargyl group. researchgate.net
IR C=O Stretch~1650-1750 cm⁻¹ (strong)Carbonyl groups of the N-carbamoyl and carboxylic acid functions.

Strategies for Sample Preparation from Biological Matrices

The accurate analysis of metabolites like this compound from biological matrices requires effective sample preparation to remove interfering endogenous components such as proteins and salts. ijisrt.comslideshare.net The choice of method depends on the matrix, the analyte's properties, and the analytical technique used.

In Vitro Matrices (Microsomes, Hepatocytes): In vitro systems are used to generate and study metabolites. springernature.comresearchgate.net Liver microsomes, which contain key drug-metabolizing enzymes like UDP-glucuronosyltransferases (UGTs), are a common choice. milecell-bio.comnih.gov Sample preparation typically involves stopping the enzymatic reaction with a cold organic solvent like acetonitrile, which also serves to precipitate proteins. nih.gov After centrifugation to remove the precipitated protein, the supernatant containing the metabolite can be directly injected into an LC-MS system or further concentrated. nih.govnih.gov

Preclinical Biofluids (Plasma, Urine):

Protein Precipitation (PPT): This is a simple and common method for plasma samples. ijisrt.com It involves adding a water-miscible organic solvent (e.g., acetonitrile) to the plasma, which denatures and precipitates the proteins. nih.gov The supernatant is then collected for analysis. This method is fast but may be less clean than other techniques.

Liquid-Liquid Extraction (LLE): LLE separates the analyte based on its differential solubility in two immiscible liquids. For plasma samples, after initial protein precipitation, a water-immiscible organic solvent is added to extract the analyte from the aqueous phase. nih.gov

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient technique that can provide cleaner extracts and analyte concentration. ijisrt.com The sample is passed through a solid sorbent cartridge that retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a small volume of a strong solvent.

Table 3: Comparison of Sample Preparation Techniques

TechniquePrincipleAdvantagesDisadvantagesCommon Application
Protein Precipitation (PPT) Protein denaturation and removal by organic solvent. ijisrt.comFast, simple, inexpensive.Less clean, potential for matrix effects.High-throughput screening, plasma analysis. nih.gov
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquid phases. nih.govCleaner extracts than PPT, can concentrate analyte.More labor-intensive, requires solvent optimization.Plasma, urine.
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent followed by selective elution. ijisrt.comHigh selectivity, very clean extracts, high concentration factor.Higher cost, requires method development.Biofluids requiring low detection limits.

Method Validation Principles for Robust Metabolite Analysis

To ensure that an analytical method provides reliable and reproducible data, it must be validated according to guidelines from regulatory bodies like the FDA and the International Council for Harmonisation (ICH). iqvia.comich.orgoutsourcedpharma.com For the quantification of this compound, a full validation should be performed for the chosen bioanalytical method (typically LC-MS/MS). ich.org

The core validation parameters include:

Selectivity and Specificity: The method must be able to differentiate and quantify the analyte in the presence of other components in the sample, including the parent drug, other metabolites, and endogenous matrix components. outsourcedpharma.com

Sensitivity: This is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov

Accuracy: This measures the closeness of the determined value to the true value. It is typically expressed as the percent relative error (%RE) or percent bias. iqvia.com For acceptance, the mean value should generally be within ±15% of the nominal value (±20% at the LLOQ). nih.gov

Precision: This assesses the degree of scatter in results from multiple analyses of the same sample. It is measured as the coefficient of variation (%CV) or relative standard deviation (%RSD). iqvia.com Precision is evaluated within a single run (intra-day) and between different runs (inter-day). The %CV should generally not exceed 15% (20% at the LLOQ). nih.govresearchgate.net

Recovery: This is the efficiency of the extraction process, representing the percentage of the analyte recovered from the biological matrix during sample preparation. researchgate.net While not required to be 100%, recovery should be consistent and reproducible.

Stability: The stability of the analyte must be assessed under various conditions that samples may encounter, including freeze-thaw cycles, bench-top storage, and long-term storage at low temperatures (-80°C). nih.gov

Table 4: Key Bioanalytical Method Validation Parameters and Acceptance Criteria

ParameterDefinitionTypical Acceptance Criteria
Selectivity Ability to measure the analyte unequivocally in the presence of other components. outsourcedpharma.comNo significant interfering peaks at the retention time of the analyte.
Accuracy Closeness of measured concentration to the true concentration. iqvia.comMean concentration within ±15% of nominal value (±20% at LLOQ). nih.gov
Precision (Intra- & Inter-day) Agreement between a series of measurements. iqvia.com%CV or %RSD ≤15% (≤20% at LLOQ). nih.gov
Sensitivity (LLOQ) Lowest quantifiable concentration with acceptable accuracy and precision. nih.govSignal-to-noise ratio > 5; meets accuracy and precision criteria.
Recovery Efficiency of the extraction procedure from the biological matrix. researchgate.netConsistent, precise, and reproducible across the concentration range.
Stability Analyte stability under various storage and processing conditions. nih.govAnalyte concentration should remain within ±15% of the initial value.

Pharmacokinetic Investigations of Rasagiline N Carbamoyl β D Glucuronide Preclinical and Mechanistic Focus

Routes and Mechanisms of Elimination

The elimination of rasagiline (B1678815) and its metabolites occurs primarily through the urine. drugbank.com

Following oral administration of [14C]-labeled rasagiline, the majority of the radioactivity is excreted in the urine. drugbank.com In a mass balance study, approximately 60% of the administered radioactivity was recovered in the urine over a 7-day period. europa.eu Less than 1% of the dose is excreted as unchanged rasagiline in the urine, indicating that the clearance of the parent drug is almost entirely metabolic. drugbank.com The renally excreted products are therefore predominantly metabolites, including glucuronide conjugates. drugbank.com Glucuronides are typically eliminated by the kidneys through a combination of glomerular filtration and active tubular secretion mediated by organic anion transporters (OATs). Given the hydrophilic nature of Rasagiline N-Carbamoyl β-D-Glucuronide, it is expected to be efficiently cleared by the kidneys.

In addition to renal excretion, a smaller portion of rasagiline metabolites is eliminated via the feces. drugbank.com Mass balance studies showed that about 7% of the administered radioactivity was excreted in the feces over a 7-day period. europa.eu This suggests that biliary excretion of rasagiline metabolites, including glucuronides, does occur.

Enterohepatic recirculation is a process where drugs or their metabolites are excreted in the bile, reabsorbed from the intestine, and returned to the systemic circulation. researchgate.net This process often involves the hydrolysis of glucuronide metabolites by bacterial β-glucuronidases in the gut, releasing the aglycone which can then be reabsorbed. researchgate.net While there is no direct evidence of enterohepatic recirculation for this compound, the presence of fecal excretion of metabolites and the general stability of N-carbamoyl glucuronides to gut pH, coupled with their susceptibility to bacterial β-glucuronidase, make this a theoretical possibility. However, without specific studies in bile-duct cannulated animal models, the extent of biliary excretion and potential for enterohepatic recirculation of this specific metabolite remains speculative.

Table 3: Summary of Rasagiline Excretion in Preclinical and Clinical Studies

Excretion Route Percentage of Administered Radioactivity
Urine ~60%
Feces ~7%
Unchanged Rasagiline in Urine <1%

Role of Drug Transporters in Metabolite Disposition

The disposition of drug metabolites is critically dependent on membrane transporters that facilitate their movement across cellular barriers in organs like the liver, kidney, and intestine.

In Vitro Studies on Interaction with Efflux Transporters (e.g., P-glycoprotein, BCRP, MRPs)

Efflux transporters are crucial for pumping substrates, including metabolic conjugates, out of cells, thereby playing a protective role and facilitating their excretion into bile or urine. Key members of the ATP-binding cassette (ABC) transporter superfamily, such as P-glycoprotein (P-gp, encoded by ABCB1), Breast Cancer Resistance Protein (BCRP, encoded by ABCG2), and Multidrug Resistance-Associated Proteins (MRPs, encoded by ABCC genes), are known to transport glucuronidated metabolites.

However, no specific in vitro studies have been published that confirm whether this compound is a substrate or inhibitor of these transporters. Such studies, typically using membrane vesicles or transfected cell lines, are necessary to determine the potential for transporter-mediated drug-drug interactions and to understand the metabolite's clearance mechanisms.

Investigation of Influx Transporters (e.g., OATPs, OCTs)

Influx transporters, primarily from the Solute Carrier (SLC) superfamily, mediate the uptake of compounds from the bloodstream into cells, particularly in the liver and kidney, for subsequent metabolism and excretion. Organic Anion Transporting Polypeptides (OATPs) and Organic Cation Transporters (OCTs) are key players in the hepatic and renal uptake of drugs and their metabolites.

There is currently no published evidence from preclinical investigations to suggest or confirm that this compound is a substrate for any specific influx transporters. Research is required to elucidate whether transporters like OATP1B1, OATP1B3, or OCTs are involved in its uptake into hepatocytes or renal proximal tubule cells.

Pharmacogenomic Considerations in Preclinical Metabolism

Genetic variations in the genes encoding drug-metabolizing enzymes and transporters can lead to significant inter-individual differences in drug pharmacokinetics and response.

For rasagiline itself, studies have indicated that polymorphisms in drug transporter genes may have a more substantial impact on its pharmacokinetics than variations in metabolizing enzymes. nih.govnih.gov For instance, genetic variants in ABCB1 (P-gp), ABCC2 (MRP2), and SLC22A1 (OCT1) have been associated with altered pharmacokinetic parameters of the parent drug, rasagiline. nih.gov

However, the direct implications of these genetic variations on the disposition of this compound have not been studied. Furthermore, the specific UDP-glucuronosyltransferase (UGT) enzymes responsible for the formation of this metabolite have not been identified in the available literature. UGTs are a large family of enzymes, and many, such as those in the UGT1A and UGT2B subfamilies, are highly polymorphic. nih.gov Without identifying the specific UGTs involved, it is not possible to predict which genetic variants might influence the formation rate of this compound and its subsequent plasma concentrations.

Pharmacodynamic and Biological Activity Assessment Mechanistic Focus

Evaluation of Intrinsic Pharmacological Activity of the Glucuronide

Detailed studies specifically evaluating the intrinsic pharmacological activity of Rasagiline (B1678815) N-Carbamoyl β-D-Glucuronide are not extensively available in the public domain. However, we can infer potential characteristics based on the properties of N-carbamoyl glucuronides and the known activity of rasagiline's other major metabolites.

In Vitro Receptor Binding Assays

Currently, there is a lack of published data from in vitro receptor binding assays specifically for Rasagiline N-Carbamoyl β-D-Glucuronide. Such assays are crucial for determining if a metabolite has any affinity for a range of receptors, which could indicate potential off-target effects or a novel mechanism of action. drugbank.com For comparison, rasagiline's major metabolite, 1-aminoindan (B1206342), has been shown to have negligible affinity for catecholaminergic or serotonergic receptors. nih.gov

Enzyme Inhibition Profiling (e.g., MAO-B, other relevant enzymes)

There is no direct evidence from enzyme inhibition profiling studies for this compound. The parent compound, rasagiline, is a potent and irreversible inhibitor of MAO-B. nih.govnih.gov However, its major metabolite, 1-aminoindan, is devoid of significant MAO-B inhibitory activity. nih.govnih.gov It is generally presumed that the addition of a bulky glucuronide group, as in the case of this compound, would sterically hinder its binding to the active site of MAO-B, rendering it inactive as an inhibitor. However, without direct experimental data, this remains a well-founded assumption rather than a confirmed fact.

Potential for Reversibility and Release of Parent Compound

A key aspect of glucuronide metabolites is their potential to be hydrolyzed back to the parent compound, which can act as a reservoir and prolong the drug's effect.

Modulation of Drug-Metabolizing Enzymes and Transporters by the Metabolite

The potential for a metabolite to induce or inhibit drug-metabolizing enzymes or transporters is a crucial aspect of its safety and drug-drug interaction profile.

In vitro studies have been conducted on the parent drug, rasagiline, and its major metabolite, 1-aminoindan, to assess their potential to cause drug-drug interactions. xenotech.com These studies evaluated the induction of CYP450 enzymes (CYP1A2, CYP2B6, CYP3A4/5) and the inhibition of a range of CYP450 enzymes and drug transporters. xenotech.com The results indicated that neither rasagiline nor 1-aminoindan are expected to be perpetrators of clinical pharmacokinetic-based drug-drug interactions. xenotech.com

However, there is no specific data available regarding the effects of this compound on these enzymes and transporters. Given its different chemical structure, its interaction profile cannot be directly extrapolated from that of rasagiline or 1-aminoindan.

Impact on UGTs and Drug Transporter Activity

The specific UDP-glucuronosyltransferase (UGT) isoforms responsible for the formation of this compound have not been identified in published studies. However, research into other molecules that undergo this metabolic process has implicated several UGT enzymes. For example, the N-carbamoyl glucuronidation of lorcaserin (B1675133) is catalyzed predominantly by UGT2B7, UGT2B15, and UGT2B17, with minor contributions from UGT1A6 and UGT1A9. nih.gov Similarly, studies with other compounds have identified UGT1A1, UGT1A3, and UGT2B7 as being capable of forming N-carbamoyl glucuronides. doi.orgnih.gov

The table below shows the UGT isoforms identified as responsible for the N-carbamoyl glucuronidation of other amine-containing drugs.

Table 2: UGT Isoforms Involved in N-Carbamoyl Glucuronidation of Various Drugs

Drug UGT Isoforms Involved
Lorcaserin UGT2B7, UGT2B15, UGT2B17, UGT1A6, UGT1A9 nih.gov
Sertraline (B1200038) UGT2B7 (major), UGT1A3, UGT1A6, UGT2B4 doi.org
Varenicline UGT2B7 doi.org

There is no available information regarding the impact of this compound on the activity of UGTs or drug transporters. Glucuronide conjugates are often substrates for efflux transporters such as Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP), which facilitate their excretion from cells and the body. The parent compound, rasagiline, has been evaluated as a potential substrate for P-glycoprotein (P-gp) and BCRP. xenotech.com Whether its N-carbamoyl glucuronide metabolite interacts with these or other transporters like Organic Anion Transporters (OATs) or Organic Anion Transporting Polypeptides (OATPs) remains to be determined through specific in vitro studies.

Cellular Uptake and Intracellular Fate of the Glucuronide Conjugate

Direct studies on the cellular uptake and intracellular fate of this compound are absent from the scientific literature. Generally, glucuronidation is a key step in Phase II metabolism that increases the water solubility of a compound, thereby limiting its ability to passively diffuse across cellular membranes and facilitating its elimination, primarily via urine or bile. drugbank.com

The intracellular fate of a glucuronide conjugate is typically directed towards excretion out of the cell, a process often mediated by ATP-binding cassette (ABC) transporters located on the apical or basolateral membranes of hepatocytes and renal proximal tubule cells. While most glucuronides are considered stable and destined for elimination, some can be chemically reactive or subject to hydrolysis by β-glucuronidases, which could potentially reverse the conjugation and release the aglycone (the carbamic acid of rasagiline) within tissues. researchgate.net However, N-carbamoyl glucuronides are generally considered to be stable conjugates. researchgate.net Without specific data, the disposition of this compound at the cellular level can only be hypothesized based on the general principles governing the behavior of xenobiotic glucuronides.

Synthesis and Characterization of Reference Standards

Development of Synthetic Routes for Rasagiline (B1678815) N-Carbamoyl β-D-Glucuronide

The synthesis of Rasagiline N-Carbamoyl β-D-Glucuronide can be approached through two primary methodologies: chemical synthesis and enzymatic synthesis.

Chemical Synthesis Methodologies

The chemical synthesis of N-carbamoyl β-D-glucuronides, such as the rasagiline metabolite, presents a significant challenge due to the need for stereoselective control at the anomeric center of the glucuronic acid moiety. A plausible strategy involves the use of protected glucuronyl donors that can react with the secondary amine of rasagiline to form the carbamoyl (B1232498) linkage.

A likely approach is the reaction of rasagiline with a pre-activated glucuronic acid derivative. This could involve the use of O-protected glucuronyl p-nitrophenyl carbonates. These reagents can be prepared with high selectivity for the desired β-configuration at the anomeric carbon and are effective in transferring the β-glucuronylcarbonyl group to secondary amines. This method offers a versatile and effective pathway for the preparation of such metabolites. The general steps would include:

Protection of Glucuronic Acid: The hydroxyl and carboxyl groups of glucuronic acid are protected to prevent unwanted side reactions.

Activation of the Anomeric Carbon: The anomeric position is activated, for instance, by forming a p-nitrophenyl carbonate.

Coupling with Rasagiline: The activated and protected glucuronic acid derivative is then reacted with rasagiline. The secondary amine of rasagiline attacks the carbonyl group of the carbonate, leading to the formation of the N-carbamoyl bond.

Deprotection: The protecting groups on the glucuronic acid moiety are removed to yield the final product, this compound.

This multi-step process requires careful optimization of reaction conditions to ensure high yield and stereoselectivity.

Enzymatic Synthesis Approaches (e.g., using UGT enzymes)

Enzymatic synthesis offers a highly specific and stereoselective alternative to chemical methods. This approach mimics the metabolic pathway of rasagiline in the body. The formation of N-carbamoyl glucuronides is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes.

The mechanism for the formation of N-carbamoyl glucuronides involves the incorporation of carbon dioxide. The process likely proceeds as follows:

Formation of a Carbamic Acid Intermediate: Rasagiline, a secondary amine, reacts with carbon dioxide (often from a bicarbonate buffer in vitro) to form an unstable carbamic acid intermediate.

Glucuronidation of the Carbamic Acid: A UGT enzyme then facilitates the transfer of a glucuronic acid moiety from the co-factor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the carbamic acid intermediate. This results in the formation of the stable this compound.

In vitro studies to produce this metabolite would typically involve incubating rasagiline with human liver microsomes or specific recombinant UGT isoforms that are known to catalyze N-carbamoylation. Research on other N-carbamoyl glucuronides has identified UGT1A1, UGT1A3, and UGT2B7 as key enzymes in this type of conjugation. The reaction mixture would need to be supplemented with UDPGA and a bicarbonate buffer to provide the necessary substrates.

Strategies for Purification and Isolation of the Compound

Following synthesis, the purification and isolation of this compound are essential to obtain a high-purity reference standard. Given the polar nature of the glucuronide conjugate, chromatographic techniques are the methods of choice.

A common strategy involves:

Solid-Phase Extraction (SPE): The initial reaction mixture can be subjected to solid-phase extraction to remove excess reagents, salts, and other impurities. A C18 stationary phase is often used for this purpose, where the compound of interest is retained and then eluted with a suitable organic solvent.

Preparative High-Performance Liquid Chromatography (HPLC): This is the primary technique for isolating the pure compound. A reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of a water/acetonitrile or water/methanol gradient with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) is typically employed. The fractions containing the desired product are collected based on the retention time and UV detection.

Lyophilization: After purification, the collected fractions are often combined, and the solvent is removed by lyophilization (freeze-drying) to yield the final product as a solid.

The entire purification process is monitored using analytical HPLC to assess the purity of the fractions at each step.

Rigorous Analytical Characterization for Purity and Identity

To be used as a reference standard, the identity and purity of the synthesized this compound must be unequivocally confirmed. Commercial suppliers of this reference standard provide a comprehensive Certificate of Analysis, which includes data from various analytical techniques. synzeal.comaquigenbio.com

The key analytical methods for characterization include:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, confirming its elemental composition. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help to elucidate the structure by identifying the rasagiline and glucuronic acid moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are crucial for the definitive structural elucidation of the molecule. These techniques provide detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity of the atoms and the stereochemistry of the compound. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are also employed to establish the complete structural assignment.

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is used to determine the purity of the compound. The peak area of the main compound is compared to the total area of all peaks in the chromatogram to calculate the purity, which is typically expected to be greater than 95% for a reference standard.

Other Analyses: Depending on the intended use, other analyses such as Karl Fischer titration (for water content) and residual solvent analysis (by headspace gas chromatography) may also be performed.

The combination of these analytical techniques provides a comprehensive characterization of this compound, ensuring its suitability as a reference standard for quantitative and qualitative analyses.

Table of Compound Properties

PropertyValueSource
Chemical Name (2S,3S,4S,5R,6S)-6-((((R)-2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)carbamoyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid synzeal.comcymitquimica.comchemicea.com
Molecular Formula C19H21NO8 cymitquimica.com
Molecular Weight 391.37 g/mol cymitquimica.com
Appearance White to off-white solidInferred from vendor data
SMILES O=C([C@@H]1C@@HC@HC@@HC@HO1)O synzeal.com

Implications for Drug Development and Quality Control

Significance in Impurity Profiling and Control in Drug Substance and Product

The presence of Rasagiline (B1678815) N-Carbamoyl β-D-Glucuronide is a critical consideration in the impurity profile of both the rasagiline drug substance and the final drug product. Regulatory bodies worldwide mandate stringent control over impurities in pharmaceuticals to ensure patient safety and product efficacy. The identification and characterization of process-related impurities and degradation products are essential components of regulatory submissions. hpfb-dgpsa.ca

Rasagiline N-Carbamoyl β-D-Glucuronide, being a stable metabolite, can also be considered a potential impurity if it forms during the manufacturing process or upon storage. Its characterization is vital, and reference standards for this compound are necessary for the development and validation of analytical methods aimed at its detection and quantification. researchgate.net The availability of such standards allows for accurate monitoring and control, ensuring that the levels of this and other impurities remain within the acceptable limits set by international guidelines, such as those from the International Council for Harmonisation (ICH). hpfb-dgpsa.ca

Recent regulatory attention on impurities, such as nitrosamines, has intensified the scrutiny of all potential byproducts and metabolites in drug manufacturing. acs.orgnih.govdgra.de While this compound is a metabolite, its potential presence as an impurity necessitates a comprehensive control strategy. This includes understanding its formation mechanism to minimize its presence in the final product.

Table 1: Selected Identified Impurities of Rasagiline

Compound Name Molecular Formula Molecular Weight ( g/mol ) Role/Type
RasagilineC₁₂H₁₃N171.24Active Pharmaceutical Ingredient
This compound C₁₉H₂₁NO₈ 391.37 Metabolite / Potential Impurity
(R)-1-AminoindanC₉H₁₁N133.19Major Metabolite
3-hydroxy-N-propargyl-1-aminoindan (3-OH-PAI)C₁₂H₁₃NO187.24Metabolite
3-hydroxy-1-aminoindan (3-OH-AI)C₉H₁₁NO149.19Metabolite
N-Nitroso-RasagilineC₁₂H₁₂N₂O200.24Potential Genotoxic Impurity

This table provides a selection of known impurities and metabolites related to rasagiline for comparative purposes.

Role in Metabolite Identification Strategies During Preclinical Drug Discovery

The identification of metabolites is a cornerstone of preclinical drug discovery, providing insights into the metabolic fate of a drug candidate. Rasagiline is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2. wikipedia.orghres.ca Its metabolism proceeds through N-dealkylation and hydroxylation, followed by glucuronide conjugation. hres.caeuropa.eu

The formation of this compound is a result of a specific metabolic pathway. Primary and secondary amines, such as the one present in rasagiline, can react with carbon dioxide (CO₂) to form a carbamic acid intermediate. This reaction is reversible and is influenced by the local concentration of CO₂ and bicarbonate. The resulting carbamic acid is then a substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of a stable N-carbamoyl glucuronide. This metabolic route has been observed for several drugs containing primary and secondary amine functionalities.

In the preclinical phase of rasagiline's development, the characterization of its metabolic pathways, including the formation of the N-carbamoyl glucuronide, would have been crucial. Understanding that this is a significant metabolic route in humans helps in building a complete picture of the drug's disposition. This knowledge is essential for interpreting toxicology studies, as it is important to demonstrate that the animal species used in safety testing are exposed to all significant human metabolites.

Informing Prodrug Design and Metabolism-Guided Drug Optimization

The concept of prodrug design is a strategic approach to overcome undesirable pharmacokinetic or pharmacodynamic properties of a drug. nih.govnih.gov By modifying the chemical structure of the parent drug, a prodrug can be created that is converted to the active form in the body. This strategy can be employed to alter metabolic pathways, enhance absorption, or target specific tissues.

While there is no direct evidence to suggest that prodrugs of rasagiline have been specifically designed to avoid the formation of this compound, the knowledge of this metabolic pathway could, in principle, inform such strategies. For instance, if this metabolic route were associated with undesirable effects or led to a significant reduction in bioavailability, medicinal chemists could explore structural modifications to the rasagiline molecule that would hinder the formation of the carbamic acid intermediate.

One example of a prodrug approach related to rasagiline is the development of compounds that combine the properties of a cholinesterase inhibitor with a monoamine oxidase (MAO) inhibitor. researchgate.netgoogle.com These dual-action compounds are designed to release a rasagiline-like molecule after being metabolized. researchgate.net This illustrates how an understanding of drug metabolism can guide the design of new chemical entities with improved therapeutic profiles.

Challenges and Strategies in Addressing N-Carbamoyl Glucuronide Formation

The formation of N-carbamoyl glucuronides presents both analytical and manufacturing challenges. From an analytical perspective, the identification of these metabolites requires sophisticated techniques such as mass spectrometry and NMR to elucidate their structure.

From a manufacturing and control standpoint, the key challenge lies in understanding and controlling the factors that influence the formation of the carbamic acid precursor. The reaction with CO₂ is pH-dependent and relies on the availability of dissolved carbon dioxide or bicarbonate ions.

Strategies to address the formation of N-carbamoyl glucuronides, particularly if they are to be minimized as impurities, would involve:

Process Optimization: Carefully controlling the pH and minimizing the exposure of the drug substance to high concentrations of CO₂ or bicarbonate during synthesis and purification steps.

Formulation Development: Selecting appropriate excipients and controlling the pH of the final drug product to ensure the stability of the active pharmaceutical ingredient and prevent its conversion to the carbamic acid and subsequent glucuronide.

In Vitro System Selection: During preclinical studies, the choice of buffer system is critical. The use of bicarbonate buffers in in vitro assays can significantly increase the formation of N-carbamoyl glucuronides, which may or may not be representative of the in vivo situation. Awareness of this phenomenon is crucial for the accurate interpretation of in vitro metabolism data.

Computational and Theoretical Studies

Molecular Docking and Dynamics Simulations for UGT-Substrate Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a substrate, such as a rasagiline (B1678815) metabolite, and its metabolizing enzyme, in this case, a UDP-glucuronosyltransferase (UGT). These simulations provide insights into the binding affinity, orientation of the substrate in the enzyme's active site, and the stability of the enzyme-substrate complex.

Docking studies would be employed to predict the most favorable binding pose of the putative precursor to Rasagiline N-Carbamoyl β-D-Glucuronide within the active site of relevant UGT isoforms. The formation of an N-carbamoyl glucuronide is a known, albeit less common, metabolic pathway. Research has identified that UGT1A1, UGT1A3, UGT1A4, and UGT2B7 are often involved in the N-glucuronidation of various compounds. A docking study would likely investigate these and other UGT isoforms to determine which one possesses the most suitable active site geometry and electrostatic environment to accommodate the substrate and facilitate the transfer of glucuronic acid to the carbamoyl (B1232498) nitrogen.

Following docking, molecular dynamics simulations would be used to assess the stability of the predicted binding poses over time. These simulations model the atomic movements of the protein and the ligand, providing a more dynamic and realistic picture of the interaction. Key parameters analyzed during MD simulations include Root Mean Square Deviation (RMSD) to assess the stability of the complex, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the analysis of hydrogen bonds and hydrophobic interactions, which are critical for stable binding.

Table 1: Illustrative Molecular Docking and MD Simulation Parameters for UGT-Substrate Interaction

ParameterDescriptionTypical Finding in a Favorable Interaction
Docking Score (kcal/mol) Predicted binding free energy. A more negative value indicates stronger binding.-7.0 to -10.0
Key Interacting Residues Specific amino acids in the UGT active site forming bonds with the substrate.Asp, His, Ser, Phe, Trp
RMSD of Complex (Å) Measures the average deviation of the protein-ligand complex from its initial docked pose over time.Stable trajectory with low RMSD values (< 3 Å)
Hydrogen Bond Occupancy (%) The percentage of simulation time a specific hydrogen bond is maintained.High occupancy (> 70%) for critical interactions

In Silico Prediction of Glucuronidation Sites and Metabolite Structures

In silico tools for metabolism prediction are designed to identify potential sites on a molecule that are susceptible to metabolic modification, including glucuronidation. These tools use a variety of approaches, from expert-written rules based on known metabolic reactions to more complex machine learning models trained on large datasets of metabolic transformations.

For a molecule like the N-carbamoyl precursor of rasagiline, these programs would analyze the structure to identify chemically reactive sites. The primary site for glucuronidation in this specific case is the nitrogen atom of the carbamoyl group. Predictive software would flag this N-carbamoyl moiety as a potential site for conjugation. The software evaluates factors such as the accessibility of the site and the electronic properties of the atom and its neighbors.

The output of such programs is typically a list of potential metabolites, ranked by the likelihood of their formation. This allows researchers to hypothesize the structure of metabolites like this compound before it is isolated and characterized experimentally. This predictive power is invaluable for designing experiments aimed at metabolite identification. Studies on other compounds have demonstrated the utility of programs like ADMET Predictor, Meteor Nexus, or StarDrop's P450 models in correctly identifying sites of metabolism.

Table 2: Example Output from an In Silico Glucuronidation Site Prediction Tool

SubstratePotential Glucuronidation SitePredicted UGT Isoform(s)Likelihood Score
Rasagiline N-Carbamoyl PrecursorCarbamoyl Nitrogen (-NH-COO-)UGT1A4, UGT2B7High
Rasagiline N-Carbamoyl PrecursorPropargyl group (potential oxidation)CYP2D6, CYP3A4Moderate
RasagilineSecondary AmineUGT1A1, UGT1A3Low

Quantitative Structure-Activity Relationship (QSAR) Analysis for N-Carbamoyl Glucuronidation Potential

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. In the context of metabolism, a QSAR model could be developed to predict a compound's potential to undergo N-carbamoyl glucuronidation based on its physicochemical and structural properties.

Developing a specific QSAR model for N-carbamoyl glucuronidation would require a dataset of diverse compounds for which the extent of this metabolic pathway is known. The model would calculate a variety of molecular descriptors for each compound, such as molecular weight, logP (lipophilicity), polar surface area, and various electronic and steric descriptors. Statistical methods, such as multiple linear regression or partial least squares, would then be used to build an equation that correlates these descriptors with the observed glucuronidation activity.

While a specific QSAR model for this compound is not available, the principles of QSAR have been applied to predict the metabolic activity of UGT substrates. For instance, a QSAR study might reveal that compounds with a certain range of lipophilicity and the presence of a hydrogen bond donor in a specific location are more likely to be substrates for UGT1A4, an enzyme known for N-glucuronidation. Such a model could then be used to predict the likelihood of the rasagiline precursor being a substrate for this enzyme.

Table 3: Key Molecular Descriptors in a Hypothetical QSAR Model for N-Carbamoyl Glucuronidation

Molecular DescriptorDefinitionInfluence on N-Carbamoyl Glucuronidation
LogP Octanol-water partition coefficient, a measure of lipophilicity.An optimal range may be required for active site access.
Topological Polar Surface Area (TPSA) Sum of surfaces of polar atoms in a molecule.Higher TPSA may correlate with increased solubility and interaction with polar residues in the UGT active site.
Hydrogen Bond Donors Number of O-H and N-H bonds.The N-H of the carbamoyl group is essential for the reaction.
Molecular Shape/Steric Descriptors Describe the three-dimensional shape of the molecule.The molecule must fit within the constraints of the UGT active site.

Future Directions in Research on Rasagiline N Carbamoyl β D Glucuronide

Exploration of Minor or Novel Metabolic Pathways

Rasagiline (B1678815) undergoes extensive biotransformation in the liver, primarily via the cytochrome P450 enzyme CYP1A2. nih.govnih.gov This process results in the major and pharmacologically active metabolite, 1-R-aminoindan. nih.govrasagiline.com However, the formation of Rasagiline N-Carbamoyl β-D-Glucuronide points to the involvement of alternative, less predominant metabolic routes.

N-carbamoyl glucuronidation is considered a rare metabolic pathway, observed for a select number of drugs that contain primary or secondary amine functionalities. nih.govresearchgate.net This pathway involves an initial reaction with carbon dioxide to form a carbamic acid intermediate, which is then conjugated with glucuronic acid by UDP-glucuronosyltransferase (UGT) enzymes. researchgate.net The existence of this metabolite for rasagiline suggests that, in addition to the well-established oxidative pathways, a combination of CO2 fixation and subsequent Phase II conjugation occurs. Future research should aim to fully map these secondary pathways, identifying the specific UGT isoforms involved and the factors that may favor this route over others. Investigating other potential minor metabolic transformations, such as direct glucuronidation or sulfation at different sites on the rasagiline molecule, could provide a more complete picture of its metabolic fate.

Further Elucidation of the Precise Role of Carbon Dioxide In Vivo

The formation of N-carbamoyl glucuronides is intrinsically linked to the availability of carbon dioxide. nih.govresearchgate.net Mechanistic studies on other compounds have shown that CO2 from bicarbonate buffer, in equilibrium with exogenous CO2, is incorporated into the carbamoyl (B1232498) group. nih.govresearchgate.netdoi.org This reaction can be facilitated in vitro by incubating drugs with UGTs in a CO2-rich environment. nih.govresearchgate.netdoi.org

For rasagiline, a critical area of future research is to understand the physiological conditions that promote this reaction in vivo. This includes investigating how local CO2 concentrations in tissues, particularly the liver where drug metabolism is prominent, influence the extent of this compound formation. nih.govresearchgate.net Studies could explore the impact of physiological and pathological states that alter systemic or local CO2 levels, such as respiratory conditions or metabolic acidosis/alkalosis, on the metabolic profile of rasagiline. Elucidating this mechanism is crucial, as it could reveal patient-specific factors that influence drug metabolism and response.

Development of Advanced In Vitro and In Silico Models for Predicting Metabolite Formation and Activity

Predictive models are invaluable tools in modern drug development. For this compound, advancing both in vitro and in silico models is a key future direction.

In Vitro Models: Current in vitro systems, such as human liver microsomes and recombinant UGT enzymes, have been used to study N-carbamoyl glucuronide formation for other drugs and could be further optimized for rasagiline. nih.govresearchgate.netdoi.org Future work could involve more complex systems like 3D liver spheroids or organ-on-a-chip technology to better mimic the physiological microenvironment of the liver, including CO2 tension and cellular architecture. These models could provide more accurate predictions of the extent of this metabolic pathway in vivo.

In Silico Models: Computational approaches, including molecular docking and quantitative structure-activity relationship (QSAR) models, are powerful for predicting drug-enzyme interactions. researchgate.net Such models could be developed to screen for the likelihood of N-carbamoyl glucuronidation for new drug candidates and to understand the structural determinants for UGT-mediated conjugation of carbamic acid intermediates. nih.govmdpi.com For instance, molecular simulations can elucidate the binding of the rasagiline-derived carbamic acid within the active site of relevant UGT isoforms. researchgate.net

Table 1: Examples of Predictive Models for Metabolite Research

Model Type Example Application for Rasagiline Metabolite Research Potential Insights
In Vitro
Human Liver Microsomes Incubations under varying CO2 concentrations to quantify this compound formation. nih.govdoi.org Identification of key enzymes (UGTs) and kinetic parameters.
Recombinant UGT Enzymes Testing specific UGT isoforms (e.g., UGT1A1, UGT1A3, UGT2B7) for activity towards the rasagiline carbamic acid intermediate. researchgate.net Pinpointing the exact UGTs responsible for the metabolite's formation.
3D Liver Spheroids Culturing hepatocytes in a 3D structure to better replicate in vivo metabolism. More physiologically relevant prediction of metabolite ratios.
In Silico
Molecular Docking Simulating the interaction between the rasagiline carbamic acid and the active sites of UGT enzymes. researchgate.net Understanding binding affinity and orientation, guiding inhibitor design.
QSAR Models Developing predictive algorithms based on the chemical structures of compounds known to undergo N-carbamoyl glucuronidation. mdpi.com Early-stage prediction of a compound's likelihood to form this type of metabolite.

Investigation of Potential Biological Signaling Roles for the Metabolite

While glucuronidation is typically a detoxification pathway that facilitates excretion, some glucuronide metabolites are biologically active. wikipedia.orgnih.gov For instance, morphine-6-glucuronide (B1233000) is a well-known active metabolite of morphine. rsc.org Furthermore, metabolites of rasagiline, notably 1-R-aminoindan, are known to possess neuroprotective properties independent of the parent drug. rasagiline.com This raises the question of whether this compound has any biological activity of its own.

Refinement of Analytical Techniques for Trace-Level Quantification

Given that this compound is likely a minor metabolite, its detection and quantification in biological matrices like plasma and urine require highly sensitive analytical methods. scispace.comnih.govresearchgate.net

The current standard for such analyses is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers excellent selectivity and sensitivity. scispace.comnih.govresearchgate.net Future refinements should focus on optimizing these methods to achieve even lower limits of quantification, potentially in the picogram per milliliter (pg/mL) range, which has been achieved for rasagiline itself. researchgate.net This could involve advancements in sample preparation to enrich the metabolite, the use of more efficient chromatography columns like ultra-high-performance liquid chromatography (UHPLC) systems, and the implementation of high-resolution mass spectrometry (HRMS) for unambiguous identification. nih.govnih.gov Developing a stable, isotopically labeled internal standard for this compound would also significantly improve the accuracy and precision of quantitative assays. scispace.com

Table 2: Advanced Analytical Techniques for Metabolite Quantification

Technique Application for this compound Key Advantages
UHPLC-MS/MS Separation and quantification in complex biological fluids (plasma, urine). nih.gov High throughput, excellent sensitivity, and specificity.
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurement for confident structural confirmation. Reduces ambiguity in metabolite identification, especially for novel compounds.
Optimized Sample Preparation Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the metabolite and remove interfering substances. researchgate.net Improved signal-to-noise ratio, leading to lower detection limits.
Isotope-Labeled Internal Standards Synthesis and use of a stable isotope-labeled version of the metabolite for precise quantification. scispace.com Corrects for matrix effects and variability in sample processing and instrument response.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying Rasagiline N-Carbamoyl β-D-Glucuronide in biological matrices?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., rac-Rasagiline-13C3 N-Carbamoyl β-D-Glucuronide) to enhance specificity and accuracy . For quantification, employ reference standards (e.g., phenyl-β-D-glucuronide) validated for chromatographic retention times and fragmentation patterns . Pre-treatment steps like solid-phase extraction (SPE) can minimize matrix effects in plasma or urine samples .

Q. How is this compound synthesized and purified for in vitro studies?

  • Methodological Answer : Synthesis typically involves enzymatic glucuronidation of rasagiline using UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT1A4 or UGT2B7) in microsomal preparations . Purification may require reversed-phase HPLC with sodium salt forms to improve solubility and stability . Structural confirmation via 1^1H NMR or high-resolution MS is critical to verify carbamoyl and glucuronide moieties .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Follow biosafety level 2 (BSL-2) guidelines: use fume hoods for aerosol prevention, wear nitrile gloves, and avoid skin contact due to potential metabolite toxicity . Waste must be segregated into biohazard containers for incineration by certified waste management services .

Advanced Research Questions

Q. How does this compound influence the pharmacokinetics of co-administered Parkinson’s drugs like levodopa?

  • Methodological Answer : Conduct in vivo studies in Parkinsonian rat models to assess glucuronide-mediated drug interactions. Measure plasma levels of levodopa and rasagiline using LC-MS before and after glucuronide administration. Note that entacapone (a COMT inhibitor) may alter rasagiline clearance by 28%, necessitating dose adjustments in combinatorial therapy .

Q. What experimental models best capture the metabolic fate of this compound in humans?

  • Methodological Answer : Use human hepatocyte cultures or transfected HEK293 cells expressing UGT isoforms to study enzyme kinetics (KmK_m, VmaxV_{max}). Compare with in vivo rat models (e.g., bile duct-cannulated rats) to evaluate biliary excretion and enterohepatic recirculation . Hyperglycemic rodent models can further assess diabetes-induced changes in glucuronidation efficiency .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies often arise from interspecies UGT expression differences. Validate findings using human-specific microsomes or organoid models. For anti-inflammatory claims (e.g., IL-10 upregulation), perform cytokine profiling in LPS-stimulated macrophages and correlate with glucuronide concentrations . Ensure batch-to-batch consistency in reference standards via COA verification .

Q. What are the limitations of current in vitro assays for studying this compound’s neuroprotective effects?

  • Methodological Answer : Traditional cell viability assays (e.g., MTT) may fail to capture metabolite-specific neuroprotection. Instead, use differentiated SH-SY5Y neurons to measure mitochondrial membrane potential (ΔΨm\Delta \Psi_m) and ROS levels post-glucuronide exposure. Pair with transcriptomics (RNA-seq) to identify pathways like Nrf2/ARE activation .

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